molecular formula C24H27N5O3 B3014639 N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-88-5

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B3014639
CAS No.: 922556-88-5
M. Wt: 433.512
InChI Key: ALCICIPTSXWXKG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage through a condensation reaction with 2-cyanophenylamine under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinylethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinylethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may impart specific properties such as increased solubility or enhanced biological activity compared to similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimental data would be required to provide more detailed and specific information about this compound.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-5-3-2-4-19(20)15-25/h2-7,14,22H,8-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCICIPTSXWXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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